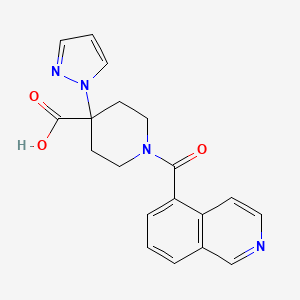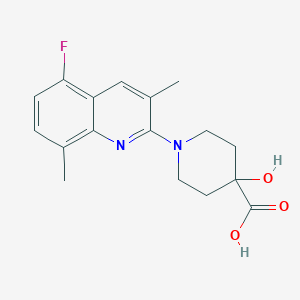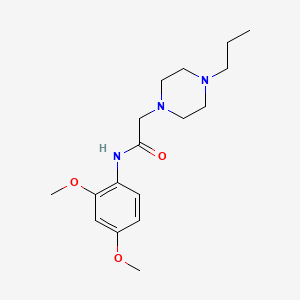![molecular formula C14H17N3OS B5300372 8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5300372.png)
8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane is a chemical compound that has been the subject of scientific research in recent years. This compound is a spirocyclic derivative of the pyrimidine and azaspirodecane families, and it has shown potential for use in various applications, including medicinal chemistry and drug discovery.5]decane.
Mecanismo De Acción
The mechanism of action of 8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes, such as kinases and phosphodiesterases. This inhibition can lead to a range of effects, including anti-inflammatory and anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. These include anti-inflammatory and anti-cancer activity, as well as effects on cell proliferation and apoptosis. The compound has also been shown to have effects on the immune system, including the modulation of cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane is its potential as a drug candidate. The compound has shown activity against a range of targets and has potential for use in the treatment of various diseases. However, there are also limitations to its use in lab experiments. The compound is relatively new, and its effects on humans are not fully understood. Further research is needed to fully understand the potential of this compound.
Direcciones Futuras
There are many future directions for research on 8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane. One area of interest is the development of new synthetic methods for the compound. This could lead to higher yields and purity, which would be beneficial for drug development. Another area of interest is the exploration of the compound's potential as a treatment for various diseases, including cancer and inflammation. Further research is needed to fully understand the potential of this compound and its applications in medicine and drug discovery.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential for use in various scientific research applications, including medicinal chemistry and drug discovery. The synthesis method has been optimized to provide high yields and purity of the compound. The compound has been shown to have activity against a range of targets, including kinases and phosphodiesterases, and has potential for use in the treatment of various diseases. Further research is needed to fully understand the potential of this compound and its applications in medicine and drug discovery.
Métodos De Síntesis
The synthesis of 8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane has been reported in the literature. The synthesis involves the reaction of 2-aminothiophene-3-carboxylic acid with 1,2-dibromoethane in the presence of a base to form the spirocyclic intermediate. This intermediate is then reacted with 2,4-dichloro-5-fluoropyrimidine to yield the final product. The synthesis method has been optimized to provide high yields and purity of the compound.
Aplicaciones Científicas De Investigación
8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane has shown potential for use in various scientific research applications. One of the main areas of interest is its potential as a drug candidate. The compound has been shown to have activity against a range of targets, including kinases and phosphodiesterases. It has also been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-3-14(18-8-1)4-6-17(7-5-14)12-11-2-9-19-13(11)16-10-15-12/h2,9-10H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZKBIIBMXNDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3=C4C=CSC4=NC=N3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5300289.png)
![7-acetyl-6-(3-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300304.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5300317.png)
![N-(tert-butyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300320.png)


![N-cyclopropyl-2-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5300345.png)
![1-(4-fluorobenzyl)-5-(2-methyl-2-phenylpropanoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5300353.png)
![ethyl 2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300354.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(isoxazol-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5300355.png)
![2-(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B5300360.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyl-3-pyrrolidin-1-ylpropanamide](/img/structure/B5300369.png)